6-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(1-pyrazolo[1,5-a]pyrimidin-5-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c19-9-13-1-2-16(20-10-13)23-11-14-4-7-24(15(14)12-23)17-5-8-25-18(22-17)3-6-21-25/h1-3,5-6,8,10,14-15H,4,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTSJYSGGWPASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC5=CC=NN5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a key structural motif in the compound, are known to be purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions. This suggests that the compound may interact with enzymes or receptors involved in purine metabolism.
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including antitrypanosomal activity, antischistosomal activity, and other activities such as hmg-coa reductase inhibitors, cox-2 selective inhibitors, amp phosphodiesterase inhibitors, kdr kinase inhibitors, selective peripheral benzodiazepine receptor ligands, antimicrobial agents, and as antianxiety agents. This suggests that the compound may interact with its targets in a way that modulates these biochemical processes.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it is likely that the compound affects multiple biochemical pathways. These could include pathways involved in purine metabolism, lipid metabolism (as suggested by its potential role as an HMG-CoA reductase inhibitor), inflammatory response (as suggested by its potential role as a COX-2 selective inhibitor), and others.
Result of Action
Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it is likely that the compound has diverse effects at the molecular and cellular level. These could include modulation of enzyme activity, alteration of cellular signaling pathways, and others.
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidines, to which 6-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile belongs, are known to interact with various enzymes and proteins involved in purine biochemical reactions. They have attracted wide pharmaceutical interest due to their antitrypanosomal activity
Biological Activity
6-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine moiety, which is known for its biological significance. The presence of the octahydropyrrolo and pyridine groups further contributes to its potential bioactivity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell growth in various human cancer cell lines. A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives inhibited the proliferation of cancer cells through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes. Pyrazolo[1,5-a]pyrimidines have been characterized as effective inhibitors of casein kinase 2 (CK2), an enzyme implicated in various cancers due to its role in cell proliferation and survival . The inhibition of CK2 by related compounds suggests that this compound may also exhibit similar properties.
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, certain pyrazole compounds have shown effectiveness against pathogens such as Enterococcus faecalis and other bacterial strains . This suggests that the compound may possess broad-spectrum antimicrobial properties.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : By inhibiting kinases like CK2, the compound disrupts critical signaling pathways that promote tumor growth and survival.
- Induction of Apoptosis : Some studies indicate that related compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives, researchers observed significant cytotoxic effects against breast and colon cancer cell lines. The study reported IC50 values indicating potent activity at low concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.25 | CK2 inhibition and apoptosis induction |
| HT-29 (Colon) | 0.30 | Cell cycle arrest and apoptosis |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related pyrazole compounds found them effective against multiple bacterial strains. The study reported minimal inhibitory concentrations (MIC) for selected strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Enterococcus faecalis | 15 |
| Klebsiella pneumoniae | 20 |
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that compounds in this class can act as selective inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation and survival. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC50 values in the low nanomolar range against CK2α and CK2α', highlighting their potential as therapeutic agents in oncology .
Enzymatic Inhibition
The compound's structural features suggest it may also inhibit various enzymes involved in key cellular processes. Pyrazolo[1,5-a]pyrimidines have shown promise as mTOR inhibitors, which could lead to new treatments for diseases characterized by dysregulated mTOR signaling, such as cancer and metabolic disorders .
Photophysical Properties
Recent advances have highlighted the use of pyrazolo[1,5-a]pyrimidines in material science due to their unique photophysical properties. These compounds can be functionalized to enhance their performance in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tailor their electronic properties through synthetic modifications allows for the development of advanced materials with specific functionalities .
Explosives Research
The pyrazolo[1,5-a]pyrimidine framework has also been explored in the design of novel energetic materials. Compounds derived from this structure have demonstrated excellent thermal stability and detonation performance. For example, studies on fused-ring energetic compounds have shown that they possess superior characteristics compared to traditional explosives like TATB (triaminotrinitrobenzene), making them suitable candidates for further research in military and industrial applications .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Selective CK2 inhibitors with low nanomolar IC50 values; potential for cancer therapies. |
| Enzymatic Inhibition | Potential mTOR inhibitors; implications for metabolic disorders and cancer treatment. |
| Material Science | Utilized in OLEDs and optoelectronic devices due to tunable photophysical properties. |
| Energetic Materials | Novel explosives with high thermal stability and detonation performance; suitable for research. |
Case Study 1: CK2 Inhibition
In a study conducted by Gavrin et al., a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against CK2. The most potent compound showed an IC50 value of 8 nM against CK2α, indicating its potential as a lead compound for further development into anticancer drugs .
Case Study 2: Energetic Properties
Research focused on the synthesis of new fused-ring pyrazolo[1,5-a]pyrimidines demonstrated their exceptional thermal stability (up to 325 °C) and detonation velocities exceeding those of conventional explosives. These findings suggest that such compounds could revolutionize the field of energetic materials by providing safer and more effective options for military applications .
Comparison with Similar Compounds
Key Observations :
- Fluorinated derivatives (e.g., 1OC) exhibit enhanced membrane permeability due to hydrophobic fluorine atoms .
Physicochemical Properties
- Planarity: The pyrazolo[1,5-a]pyrimidine core is planar in most derivatives (e.g., r.m.s. deviation = 0.011 Å in ), but the octahydropyrrolo group introduces slight non-planarity, altering crystal packing and intermolecular interactions (e.g., weak C–H⋯N bonds in ) .
- Solubility : Polar groups (e.g., hydroxy in HR0, morpholine in ) improve aqueous solubility, whereas the target compound’s bicyclic amine may reduce it .
Pharmacological Profiles
Notes:
- The octahydropyrrolo group may prolong metabolic half-life by resisting cytochrome P450 oxidation .
Preparation Methods
Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles
The PP scaffold is synthesized via cyclocondensation of 5-amino-3-methylpyrazole (1 ) with malonic acid derivatives under acidic conditions.
Procedure :
-
React 1 with diethyl malonate in ethanol containing sodium ethoxide at 80°C for 12 h to yield dihydroxypyrazolo[1,5-a]pyrimidine (2 , 89% yield).
-
Treat 2 with POCl₃ and catalytic pyridine to generate 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (3 , 61% yield).
-
Selective substitution at C7 with morpholine in K₂CO₃/THF affords 4 (94% yield).
Key Optimization :
Functionalization at C5 Position
To introduce substituents at C5 for subsequent coupling:
Method A : Suzuki Coupling
-
Convert 3 to boronic ester 5 via Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, and KOAc in 1,4-dioxane at 80°C.
-
Couple 5 with aryl halides under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH).
Method B : Reductive Amination
-
Oxidize hydroxyl group in 2 to aldehyde 6 using MnO₂.
-
React 6 with primary amines (e.g., octahydropyrrolo[2,3-c]pyrrole) under NaBH₃CN/MeOH to form C5-aminated PP derivatives.
Synthesis of Octahydropyrrolo[2,3-c]pyrrole Bicyclic Amine
Ring-Closing Metathesis (RCM) Approach
-
Prepare diene 7 by N-allylation of pyrrolidine-3-carboxamide.
-
Subject 7 to Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C to form bicyclic eneamide 8 (73% yield).
-
Hydrogenate 8 over Pd/C in MeOH to saturate the double bond, yielding octahydropyrrolo[2,3-c]pyrrole (9 ).
Challenges :
Protection/Deprotection Strategies
-
Protection : Use tert-butoxycarbonyl (Boc) group for amine protection during coupling steps.
-
Deprotection : Treat with TFA/CH₂Cl₂ (1:1) at 0°C to regenerate free amine.
Assembly of Pyridine-3-carbonitrile Moiety
Cyanation of Halopyridines
-
Brominate 3-hydroxypyridine at C5 using POBr₃ in acetonitrile to yield 5-bromo-3-hydroxypyridine (10 ).
-
Convert hydroxyl to triflate with Tf₂O/pyridine, then substitute with CuCN in DMF at 120°C to afford 3-cyano-5-bromopyridine (11 , 68% yield).
Alternative Route :
-
Direct C–H cyanation using Pd(OAc)₂/8-aminoquinoline directing group and Zn(CN)₂ under O₂ atmosphere.
Final Coupling Strategies
N-Alkylation of Bicyclic Amine with PP Core
Q & A
Q. What synthetic methodologies are commonly used to construct the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine moiety is typically synthesized via condensation reactions between aminopyrazoles and α,β-unsaturated carbonyl compounds. For example, describes the use of diazonium chloride coupling with heterocyclic amines under reflux conditions (e.g., pyridine or ethanol as solvents) to yield derivatives with 62–68% efficiency . Key steps include controlling pH and reaction time to minimize side products. Microwave-assisted synthesis (e.g., 66% yield for compound 5y in ) offers faster cyclization and improved regioselectivity .
Q. How are spectroscopic techniques applied to confirm the structure of intermediates and final products?
- IR spectroscopy : Identifies functional groups like nitriles (C≡N stretch at ~2200–2250 cm⁻¹) and aromatic C-H bonds (~1600–1500 cm⁻¹) .
- NMR : ¹H NMR distinguishes aromatic protons (7.0–8.5 ppm) and coupling patterns for regiochemical assignment. ¹³C NMR confirms nitrile carbons (~115–120 ppm) and fused-ring systems .
- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M-Cl]+ for chlorinated derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data between synthesized batches and literature reports?
Contradictions in melting points or NMR shifts may arise from polymorphic forms or solvent effects. X-ray crystallography (e.g., ) provides definitive structural validation, as seen for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, where planar geometry and weak hydrogen bonding were confirmed . For ambiguous cases, variable-temperature NMR or DFT calculations can reconcile dynamic effects .
Q. What strategies optimize multi-step synthesis involving octahydropyrrolo[2,3-c]pyrrole and pyrazolo[1,5-a]pyrimidine coupling?
- Steric hindrance mitigation : Use bulky protecting groups (e.g., Boc) on pyrrolidine nitrogens to prevent undesired cyclization .
- Catalytic methods : Palladium-catalyzed cross-coupling () or reductive amination ( ) improves efficiency in forming C-N bonds between heterocycles .
- Solvent optimization : Aqueous media ( ) or polar aprotic solvents (DMF/DMSO) enhance solubility of intermediates .
Methodological Comparison Tables
Q. Table 1. Synthetic Approaches for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Reagents/Conditions | Yield (%) | Key Characterization | Reference |
|---|---|---|---|---|
| 10c () | Diazonium chloride, pyridine, reflux | 62 | IR, ¹H/¹³C NMR, MS | |
| 5y () | Microwave, TFA catalyst | 66 | X-ray, ¹H NMR | |
| 7-Chloro derivative () | Formic acid, reflux | 67 | X-ray crystallography |
Q. Table 2. Key Spectroscopic Indicators
| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 1600–1500 (C=C) | 7.0–8.5 (aromatic) | 110–150 (C-arom) |
| Carbonitrile (C≡N) | 2200–2250 | N/A | 115–120 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
